

(rel)-BMS-641988: A Comparative Analysis in Bicalutamide-Resistant Prostate Cancer Models

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Compound of Interest

Compound Name: (rel)-BMS-641988

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **(rel)-BMS-641988**'s Performance Against Alternative Androgen Receptor Antagonists in Preclinical Models of Bicalutamide-Resistant Prostate Cancer.

This guide provides a comprehensive evaluation of **(rel)-BMS-641988**, a potent nonsteroidal androgen receptor (AR) antagonist, and compares its efficacy with the first-generation antiandrogen bicalutamide and other therapeutic alternatives in preclinical models of bicalutamide-resistant prostate cancer. The development of resistance to antiandrogen therapies like bicalutamide is a major clinical challenge, often driven by mechanisms such as AR mutations or overexpression. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying molecular pathways to offer a clear perspective on the potential of **(rel)-BMS-641988** in this setting.

Quantitative Comparison of In Vitro Efficacy

(rel)-BMS-641988 demonstrates significantly higher potency in inhibiting the androgen receptor compared to the first-generation antiandrogen, bicalutamide. This increased activity is evident in both AR binding and functional transactivation assays. The following tables summarize the key in vitro metrics for **(rel)-BMS-641988** and its comparators.

Compound	Target	Assay Type	Cell Line/System	Binding Affinity (Ki)	Reference
(rel)-BMS-641988	Androgen Receptor	Radioligand Binding	Wild-Type AR	1.7 nM[1]	[1]
Bicalutamide	Androgen Receptor	Not Specified	Not Specified	Not Specified	

Compound	Assay Type	Cell Line	IC50	Reference
(rel)-BMS-641988	AR Transactivation	MDA-MB-453	16 nM[1]	[1]
(rel)-BMS-641988	AR Transactivation	LNCaP	153 nM[1]	[1]
Bicalutamide	AR Transactivation	LNCaP	150 nM[2]	[2]
Enzalutamide	AR Transactivation	LNCaP	120 nM[2]	[2]
Darolutamide	Cell Viability	22RV1	46.6 µM[3]	[3]
Darolutamide	Cell Viability	LNCaP	33.8 µM[3]	[3]
Darolutamide	Cell Viability	PC3	32.3 µM[3]	[3]
Darolutamide	Cell Viability	DU145	11.0 µM[3]	[3]

In Vivo Efficacy in Bicalutamide-Resistant Xenograft Models

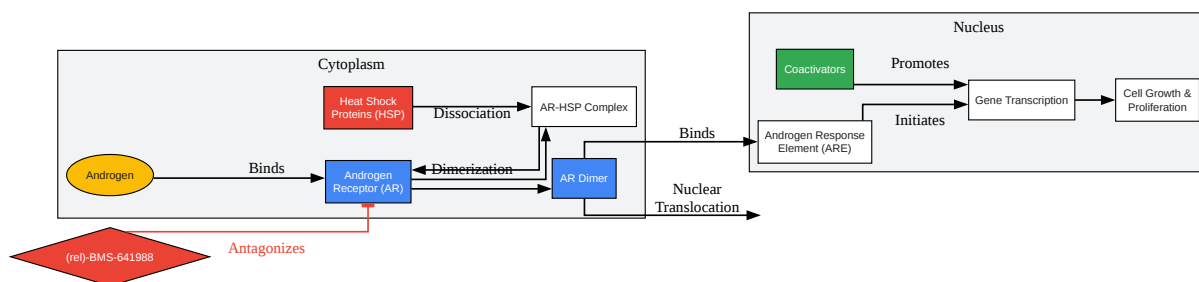
Preclinical studies using xenograft models of prostate cancer have demonstrated the superior in vivo activity of **(rel)-BMS-641988**, particularly in tumors that have developed resistance to bicalutamide.

Compound	Dose	Xenograft Model	Outcome	Reference
(rel)-BMS-641988	90 mg/kg, p.o., q.d.	CWR-22-BMSLD1 (Bicalutamide-refractory)	>90% Tumor Growth Inhibition[4][5][6]	[4][5][6]
Bicalutamide	50-150 mg/kg, p.o., q.d.	CWR-22-BMSLD1	<50% Tumor Growth Inhibition[4][5][6]	[4][5][6]
Niclosamide + Bicalutamide	Not Specified	Enzalutamide-resistant xenograft	Significant inhibition of tumor growth[7]	[7]

It is important to note that the clinical development of BMS-641988 was discontinued due to the observation of a seizure in a patient during a phase I clinical trial[8].

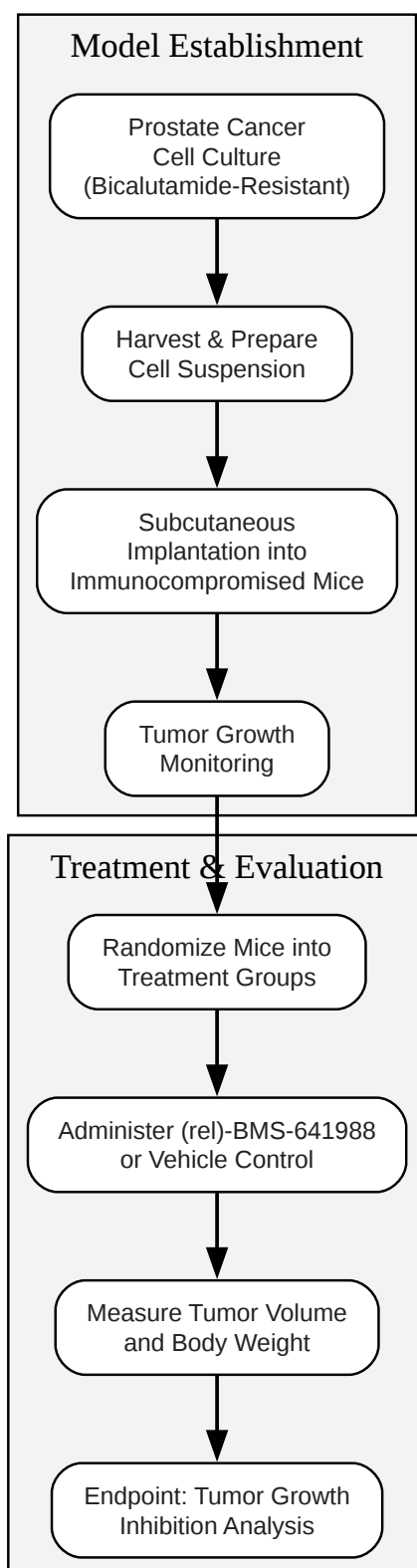
Signaling Pathways and Experimental Workflows

To understand the mechanism of action of **(rel)-BMS-641988** and the experimental approaches used to validate its efficacy, the following diagrams illustrate the androgen receptor signaling pathway and a typical workflow for evaluating antiandrogen compounds in a xenograft model.



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Caption: Androgen Receptor Signaling Pathway and the inhibitory action of **(rel)-BMS-641988**.



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Caption: Experimental workflow for evaluating the in vivo efficacy of **((rel)-BMS-641988)** in a xenograft model.

Experimental Protocols

Androgen Receptor (AR) Binding Affinity Assay (Radioligand Competition)

This protocol outlines a method to determine the binding affinity (K_i) of a test compound for the androgen receptor.

- Preparation of Cell Lysates:
 - Culture cells expressing the androgen receptor (e.g., LNCaP or cells overexpressing wild-type AR) in appropriate media.
 - Harvest cells and prepare whole-cell lysates by sonication or detergent lysis in a suitable buffer containing protease inhibitors.
 - Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
- Competitive Binding Reaction:
 - In a multi-well plate, incubate a fixed concentration of a radiolabeled androgen (e.g., [3 H]-mibolerone or [3 H]-DHT) with a dilution series of the test compound (**((rel)-BMS-641988)**).
 - Add a consistent amount of cell lysate to each well.
 - Include control wells for total binding (radioligand and lysate only) and non-specific binding (radioligand, lysate, and a high concentration of a non-labeled androgen).
 - Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).
- Separation and Detection:
 - Separate the receptor-bound from free radioligand. This can be achieved by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

AR Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the ability of a compound to antagonize androgen-induced AR transcriptional activity.

- Cell Culture and Transfection:
 - Culture a suitable prostate cancer cell line (e.g., LNCaP) in the appropriate growth medium.
 - Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an androgen-responsive promoter (e.g., PSA promoter) and a control plasmid expressing Renilla luciferase (for normalization).
- Compound Treatment:
 - Plate the transfected cells in a multi-well plate.
 - Treat the cells with a serial dilution of the test compound (**(rel)-BMS-641988**) in the presence of a fixed concentration of an androgen agonist (e.g., R1881 or DHT).
 - Include control wells with vehicle, agonist only, and compound only.

- Incubate the cells for 24-48 hours.
- Luciferase Activity Measurement:
 - Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Plot the normalized luciferase activity against the log concentration of the test compound.
 - Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the agonist-induced luciferase activity.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a compound in a mouse xenograft model.

- Cell Line and Animal Model:
 - Select a bicalutamide-resistant human prostate cancer cell line (e.g., CWR-22-BMSLD1).
 - Use immunocompromised mice (e.g., male nude or SCID mice, 6-8 weeks old).
- Tumor Implantation:
 - Harvest cultured cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support initial tumor growth.
 - Subcutaneously inject the cell suspension (e.g., $1-5 \times 10^6$ cells) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups with similar mean tumor volumes.
- Drug Administration:
 - Prepare the test compound ((**rel**)-**BMS-641988**) and vehicle control formulations.
 - Administer the treatments to the respective groups according to the planned schedule (e.g., daily oral gavage).
 - Monitor the body weight of the mice as an indicator of general toxicity.
- Efficacy Evaluation:
 - Continue to measure tumor volumes throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. $TGI (\%) = [1 - (\text{mean tumor volume of treated group at endpoint} / \text{mean tumor volume of control group at endpoint})] \times 100$.
 - Perform statistical analysis to determine the significance of the observed anti-tumor effects.

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